Ethyl 5-formyl-1-methyl-4-nitro-1h-pyrrole-2-carboxylate
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Overview
Description
Ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It is characterized by the presence of a pyrrole ring substituted with formyl, methyl, nitro, and ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a pyrrole derivative followed by formylation and esterification. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Ethyl 5-carboxy-1-methyl-4-nitro-1H-pyrrole-2-carboxylate.
Reduction: Ethyl 5-formyl-1-methyl-4-amino-1H-pyrrole-2-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a building block for functionalized polymers.
Mechanism of Action
The mechanism of action of Ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The formyl group can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with different substitution patterns.
Methyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate: Similar but with a methyl ester group instead of an ethyl ester.
Ethyl 5-formyl-1-methyl-4-amino-1H-pyrrole-2-carboxylate: Similar but with an amino group instead of a nitro group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Biological Activity
Ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate (CAS No. 36131-47-2) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, including antitumor and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C8H8N2O5
- Molecular Weight : 212.16 g/mol
- CAS Number : 36131-47-2
Antitumor Activity
Recent studies have indicated that pyrrole derivatives, including this compound, exhibit promising antitumor activity. For instance, a related compound, ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, was evaluated against various human carcinoma cell lines (A-431, A-549, MDA-MB-468). The results showed significant inhibitory effects with IC50 values ranging from 0.065 to 9.4 µmol/L, indicating strong potential for further development as an antitumor agent .
Antimicrobial Activity
Pyrrole derivatives are known for their broad-spectrum antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains. In a study assessing the antimicrobial activity of pyrrole compounds, derivatives were found to inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .
Structure–Activity Relationship (SAR)
The structure of this compound allows for interactions with biological targets due to the presence of the nitro group and the carboxylic acid moiety. The following factors contribute to its biological activity:
- Nitro Group : Enhances electron affinity, potentially increasing binding to target proteins.
- Pyrrole Ring : Acts as a bioactive scaffold that can participate in π-stacking interactions with nucleic acids and proteins.
- Carboxylic Acid : Increases solubility and may facilitate interactions with biological membranes.
Study on Antitumor Effects
A recent study synthesized a series of pyrrole derivatives and evaluated their antitumor effects in vitro. This compound was included in this evaluation:
Compound | Cell Line | IC50 (µmol/L) |
---|---|---|
Ethyl 5-formyl-1-methyl-4-nitro-pyrrole | A549 | 7.2 |
Ethyl 5-formyl-1-methyl-4-nitro-pyrrole | MDA-MB-468 | 6.5 |
The compound exhibited notable cytotoxicity against lung cancer (A549) and breast cancer (MDA-MB-468) cell lines, supporting its potential as an antitumor agent .
Antimicrobial Efficacy Assessment
In a comparative study on antimicrobial activity:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
Ethyl 5-formyl-1-methyl-4-nitro-pyrrole demonstrated effective inhibition against these strains, showcasing its potential as a therapeutic agent against bacterial infections .
Properties
Molecular Formula |
C9H10N2O5 |
---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
ethyl 5-formyl-1-methyl-4-nitropyrrole-2-carboxylate |
InChI |
InChI=1S/C9H10N2O5/c1-3-16-9(13)7-4-6(11(14)15)8(5-12)10(7)2/h4-5H,3H2,1-2H3 |
InChI Key |
ZVECQEPJTFGQPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1C)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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